molecular formula C5H6N2O2 B1210293 Imidazoleacetic acid CAS No. 645-65-8

Imidazoleacetic acid

Cat. No. B1210293
Key on ui cas rn: 645-65-8
M. Wt: 126.11 g/mol
InChI Key: PRJKNHOMHKJCEJ-UHFFFAOYSA-N
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Patent
US07855066B1

Procedure details

The cell pellet was homogenized in 6 volumes 0.1 M Tris-HCl pH 8, 0.2 M NaCl, 5 mM DTT, 1 mM EDTA, and Apo-2L was isolated from the soluble fraction by IMAC on a chelating hiTRAP column (Pharmacia) charged with nickel. The Apo-2L had a weak affinity for immobilized metal and could be eluted with low concentrations of imidazole. A final purification was obtained by cation exchange chromatography on a SP hiTRAP column (Pharmacia). Concentrations of purified Apo-2L variants were determined by absorbance measurements using an e280 of 1.4 mg−1 ml cm−1.
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)[C:2](N)([CH2:5][OH:6])CO.Cl.C(S)[C@@H](O)[C@H]([OH:15])CS.[CH2:18]([N:29]([CH2:34]C(O)=O)CC(O)=O)[CH2:19][N:20](CC(O)=O)CC(O)=O>>[CH:19]1[N:20]=[CH:34][NH:29][C:18]=1[CH2:2][C:5]([OH:6])=[O:15] |f:0.1|

Inputs

Step One
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(NC=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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